

# Halofuginone Hydrobromide: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Halofuginone hydrobromide*

Cat. No.: *B102114*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Halofuginone hydrobromide** is the hydrobromide salt of Halofuginone, a quinazolinone alkaloid derived from the plant *Dichroa febrifuga*.<sup>[1]</sup> This compound has garnered significant interest in the scientific community for its diverse biological activities, including antifibrotic, antiprotozoal, and potential antineoplastic properties.<sup>[1]</sup> It is a potent inhibitor of prolyl-tRNA synthetase, which underpins many of its therapeutic effects.<sup>[2]</sup> This technical guide provides an in-depth overview of the chemical properties, structure, and key biological mechanisms of **Halofuginone hydrobromide**, intended to serve as a comprehensive resource for researchers and professionals in drug development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Halofuginone hydrobromide** is presented in the tables below. This data is essential for its handling, formulation, and analysis in a research setting.

## Table 2.1: General Chemical Information

| Property          | Value                                                                                             | Reference(s)                                                |
|-------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | <a href="#">[1]</a>                                         |
| Synonyms          | Halofuginone HBr, Stenorol, Tempostatin                                                           | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| CAS Number        | 64924-67-0                                                                                        | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>16</sub> H <sub>18</sub> Br <sub>2</sub> ClN <sub>3</sub> O <sub>3</sub>                   | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 495.59 g/mol                                                                                      | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance        | White to off-white solid/powder                                                                   | <a href="#">[7]</a> <a href="#">[8]</a>                     |

**Table 2.2: Structural and Identification Data**

| Property         | Value                                                                                                                                                     | Reference(s)        |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Canonical SMILES | C1C--INVALID-LINK--<br>CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br">C@@HO.Br                                                                                      | <a href="#">[1]</a> |
| InChI Key        | SJUWEPZBTXEUMU-LIOBNPLQSA-N                                                                                                                               | <a href="#">[1]</a> |
| InChI            | InChI=1S/C16H17BrClN3O3.B<br>rH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 | <a href="#">[1]</a> |

**Table 2.3: Physicochemical and Handling Data**

| Property           | Value                                                      | Reference(s) |
|--------------------|------------------------------------------------------------|--------------|
| Melting Point      | 247 °C                                                     | [3][4]       |
| Solubility         | Soluble to 100 mM in DMSO.<br>Soluble to 2 mg/mL in Water. | [5][9][10]   |
| Storage Conditions | Store at -20°C. Keep under an inert gas like Nitrogen.     | [4][5][9]    |
| Purity             | ≥98% (HPLC)                                                | [5][9]       |

**Table 2.4: Crystallographic Data**

| Property           | Value                                                                     | Reference(s) |
|--------------------|---------------------------------------------------------------------------|--------------|
| Crystal System     | Monoclinic                                                                | [11]         |
| Space Group        | P2 <sub>1</sub>                                                           | [11][12]     |
| Lattice Parameters | a = 8.87398(13) Å, b = 14.25711(20) Å, c = 15.0153(3) Å, β = 91.6867(15)° | [11][12]     |
| Volume             | 1898.87(4) Å <sup>3</sup>                                                 | [11][12]     |
| Z Value            | 4                                                                         | [11][12]     |

## Molecular Structure and Synthesis

Halofuginone is a halogenated derivative of febrifugine.<sup>[2]</sup> The hydrobromide salt form enhances its stability and solubility for experimental use. The core structure consists of a quinazolinone ring system linked to a piperidine moiety. The stereochemistry of the piperidine ring is crucial for its biological activity.

*Figure 1: Relationship between Halofuginone's structural components and its activity.*

## Experimental Protocols

# Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of **Halofuginone hydrobromide** in biological matrices involves reversed-phase HPLC with UV detection.[7][13][14]

Methodology:

- Sample Preparation (from tissue):
  - Homogenize tissue samples. For protein-rich tissues, enzymatic digestion (e.g., with trypsin) is performed to release the analyte.[11][13][14]
  - Perform a liquid-liquid extraction. Halofuginone as a free base is extracted from the aqueous phase into an organic solvent like ethyl acetate or isopropanol under basic conditions.[7][13][14]
  - The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.[11][14]
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column is typically used.[7][13]
  - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is common.[7][14] A gradient elution may be employed, starting with a higher aqueous composition and linearly increasing the organic phase.[13][14]
  - Detection: UV detection is performed at a wavelength of 243 nm.[7][11]
  - Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Halofuginone in the sample.



[Click to download full resolution via product page](#)

Figure 2: General workflow for HPLC-based quantification of Halofuginone.

## Structural Elucidation by X-ray Crystallography

The precise three-dimensional structure of **Halofuginone hydrobromide** has been determined using X-ray crystallography.[11][12]

### Methodology:

- Crystal Growth: High-quality single crystals of **Halofuginone hydrobromide** are grown from a suitable solvent system. For powder diffraction, a commercial reagent can be used directly.

[\[3\]](#)

- Data Collection:
  - The crystalline sample is mounted on a goniometer and exposed to a monochromatic beam of X-rays, often from a synchrotron source for higher resolution.[\[3\]](#)
  - As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.[\[15\]](#) This pattern is recorded by a detector.[\[15\]](#)
- Structure Solution and Refinement:
  - The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal.
  - From this map, the positions of the individual atoms are determined, and a model of the molecule is built.
  - This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[\[15\]](#)

## Mechanism of Action and Signaling Pathways

Halofuginone exerts its biological effects through multiple mechanisms, primarily by inhibiting prolyl-tRNA synthetase and modulating the TGF- $\beta$  signaling pathway.

## Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway

The primary molecular target of Halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[\[2\]](#) [\[10\]](#)[\[16\]](#)

- Mechanism: Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), binding to the active site in an ATP-dependent manner.[\[10\]](#)[\[17\]](#) This prevents the charging of tRNA with proline.

- Downstream Effect: The accumulation of uncharged tRNA mimics a state of amino acid starvation, which activates the Amino Acid Response (AAR) pathway.[2][16][18] A key sensor in this pathway is the kinase GCN2 (General Control Nondepressible 2), which becomes activated and phosphorylates the eukaryotic initiation factor 2 $\alpha$  (eIF2 $\alpha$ ).[18] This leads to a general repression of protein synthesis while selectively upregulating the translation of certain stress-response genes.[19]
- Therapeutic Relevance: The inhibition of Th17 cell differentiation, a key driver of autoimmune inflammation, is a direct consequence of AAR activation by Halofuginone.[2][16]



[Click to download full resolution via product page](#)

Figure 3: Halofuginone's inhibition of ProRS and activation of the AAR pathway.

## Modulation of TGF- $\beta$ Signaling and Inhibition of Fibrosis

Halofuginone is a well-documented inhibitor of the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, which is central to its antifibrotic effects.[1][5][9]

- Mechanism: Halofuginone inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF- $\beta$  pathway.[5] This is achieved, in part, by elevating the expression of the inhibitory Smad7 and decreasing the levels of the TGF- $\beta$  type II receptor (T $\beta$ RII).[5][6]
- Downstream Effect: By blocking Smad2/3 phosphorylation, Halofuginone prevents their translocation to the nucleus and subsequent activation of target genes, most notably collagen type I.[20] This leads to a marked reduction in extracellular matrix deposition, a hallmark of fibrosis.
- Therapeutic Relevance: This mechanism makes Halofuginone a promising candidate for treating fibrotic diseases and conditions where TGF- $\beta$  is overactive, such as in certain cancers and radiation-induced fibrosis.[5][9]

## Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Halofuginone also exhibits anti-angiogenic and anti-metastatic properties, partly through its inhibition of Matrix Metalloproteinase-2 (MMP-2) expression.[1][4][14]

- Mechanism: The inhibition of MMP-2 expression by Halofuginone is mediated by the upregulation of the transcription factor Early Growth Response 1 (Egr-1).[4] Egr-1, in turn, binds to the MMP-2 promoter and represses its activity.[4]
- Downstream Effect: Reduced MMP-2 levels impair the degradation of the extracellular matrix, which is a critical step for tumor cell invasion, metastasis, and angiogenesis.[1][2]
- Therapeutic Relevance: This activity contributes to the potential of Halofuginone as an anticancer agent, particularly in preventing tumor progression and spread.

## Conclusion

**Halofuginone hydrobromide** is a molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to potently inhibit prolyl-tRNA synthetase and modulate critical signaling pathways like TGF- $\beta$  makes it a valuable tool for basic research and

a promising therapeutic candidate. This guide provides foundational technical information to support further investigation and development of this compelling compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of TGF- $\beta$  signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of halofuginone hydrobromide, C<sub>16</sub>H<sub>18</sub>BrC<sub>1</sub>N<sub>3</sub>O<sub>3</sub>Br | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Inhibition of matrix metalloproteinase-2 by halofuginone is mediated by the Egr1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone inhibits TGF- $\beta$ /BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic determination of the anticoccidial drug halofuginone hydrobromide in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Inhibition of TGF- $\beta$  signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. keio.elsevierpure.com [keio.elsevierpure.com]
- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Halofuginone Hydrobromide: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102114#investigating-the-chemical-properties-and-structure-of-halofuginone-hydrobromide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)